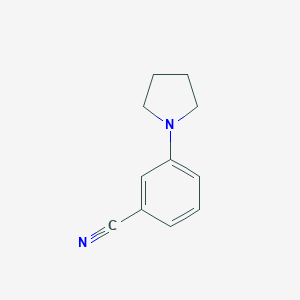

3-Pyrrolidin-1-ylbenzonitril

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Pyrrolidin-1-ylbenzonitrile and related compounds involves strategies that exploit the reactivity of cyclic imines and the nucleophilicity of the nitrogen atom in pyrrolidine rings. For instance, the teutomerization of 1-pyrrolidin-1-ylbuta-1,3-dienes to form pyrrolizine derivatives highlights the synthetic utility of pyrrolidine-based compounds in generating structurally diverse heterocycles (Visser et al., 1982).

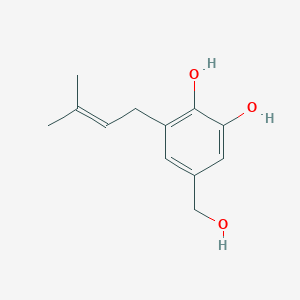

Molecular Structure Analysis

The molecular structure of 3-Pyrrolidin-1-ylbenzonitrile and derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have detailed the arrangement of atoms within these molecules, providing insights into their structural characteristics and the potential for intermolecular interactions that influence their chemical behavior and properties (George et al., 1998).

Chemical Reactions and Properties

3-Pyrrolidin-1-ylbenzonitrile undergoes various chemical reactions, highlighting its versatility as a building block in organic synthesis. The compound's ability to participate in reactions such as the formation of pyrrolizine derivatives through teutomerization and electrocyclization processes underlines its reactivity and potential for creating complex molecular architectures (Visser et al., 1982).

Wissenschaftliche Forschungsanwendungen

Biologische Forschung

In der biologischen Forschung könnte „3-Pyrrolidin-1-ylbenzonitril“ als Baustein zur Synthese komplexerer Moleküle verwendet werden, die mit biologischen Systemen interagieren können .

Chemische Forschung

Als ein relativ einfaches Molekül mit mehreren funktionellen Gruppen könnte „this compound“ in der chemischen Forschung zur Untersuchung von Reaktionen verwendet werden, die Nitrile oder Pyrrolidine beinhalten .

Analytische Chemie

„this compound“ könnte möglicherweise als Standard oder Reagenz in der analytischen Chemie verwendet werden .

Umweltwissenschaften

In den Umweltwissenschaften könnten Forscher möglicherweise „this compound“ verwenden, um das Verhalten von Nitrilen und Pyrrolidinen in der Umwelt zu untersuchen .

Wirkmechanismus

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Pharmacokinetics

The compound’s molecular weight (17223) and physical form (solid) suggest that it may have reasonable bioavailability

Result of Action

Given the diverse biological activities of pyrrolidine alkaloids, it is likely that the compound could have a range of effects at the molecular and cellular level .

Action Environment

For instance, the compound is recommended to be stored at 4°C and protected from light, suggesting that these factors could affect its stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBSSQWHKPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428157 | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175696-73-8 | |

| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)

![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)

![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)

![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)